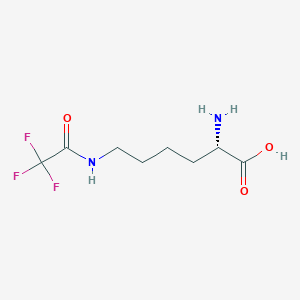

N6-(Trifluoroacetil)-L-lisina

Descripción general

Descripción

N-6-Trifluoroacetil-L-lisina es un derivado del aminoácido L-lisina, donde el grupo ε-amino está protegido por un grupo trifluoroacetilo. Este compuesto se utiliza a menudo en la síntesis de péptidos y como intermedio en la producción de diversas moléculas biológicamente activas .

Aplicaciones Científicas De Investigación

N-6-Trifluoroacetil-L-lisina se utiliza ampliamente en la investigación científica debido a su versatilidad:

Química: Se utiliza como bloque de construcción en la síntesis de péptidos y como grupo protector para aminoácidos.

Biología: Se emplea en el estudio de los mecanismos enzimáticos, particularmente aquellos que involucran residuos de lisina.

Medicina: Sirve como intermedio en la síntesis de productos farmacéuticos, incluidos los medicamentos antihipertensivos como el lisinopril.

Industria: Utilizado en la producción de polipéptidos orgánicos sintéticos para la electroforesis capilar no acuosa

Mecanismo De Acción

N-6-Trifluoroacetil-L-lisina actúa principalmente como un inhibidor de la ciclodesaminasa de L-lisina. Al unirse al sitio activo de la enzima, evita la conversión de L-lisina a otros metabolitos. Esta inhibición es crucial en estudios que involucran el metabolismo de la lisina y la cinética enzimática .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

N-6-Trifluoroacetil-L-lisina puede sintetizarse mediante la reacción de L-lisina con anhídrido trifluoroacético. La reacción normalmente ocurre en un solvente orgánico como diclorometano, bajo condiciones suaves. La reacción es la siguiente:

L-lisina+anhídrido trifluoroacético→N-6-Trifluoroacetil-L-lisina+ácido acético

Métodos de Producción Industrial

La producción industrial de N-6-Trifluoroacetil-L-lisina implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener rendimientos y pureza más altos, a menudo involucrando pasos de purificación adicionales como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-6-Trifluoroacetil-L-lisina experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: El grupo trifluoroacetilo se puede eliminar en condiciones ácidas o básicas, regenerando el grupo amino libre.

Sustitución: El grupo trifluoroacetilo se puede sustituir por otros grupos acilo en condiciones apropiadas.

Reactivos y Condiciones Comunes

Hidrólisis: Generalmente se realiza utilizando ácido clorhídrico o hidróxido de sodio.

Sustitución: A menudo involucra cloruros de acilo o anhídridos en presencia de una base como la trietilamina.

Principales Productos Formados

Hidrólisis: L-lisina y ácido trifluoroacético.

Sustitución: Diversos derivados de N-acil-L-lisina dependiendo del agente acilante utilizado.

Comparación Con Compuestos Similares

Compuestos Similares

- Nε-Acetil-L-lisina

- Nε-Boc-L-lisina

- Nε-Cbz-L-lisina

Singularidad

N-6-Trifluoroacetil-L-lisina es única debido a la presencia del grupo trifluoroacetilo, que proporciona propiedades químicas distintas como una mayor estabilidad y resistencia a la hidrólisis en comparación con otros derivados de lisina acilados .

Actividad Biológica

H-Lys(Tfa)-OH, or N6-trifluoroacetyl-L-lysine, is a lysine derivative that has garnered attention for its potential biological activities. This compound is characterized by its trifluoroacetyl (Tfa) group, which enhances its solubility and stability in various biological systems. This article explores the biological activity of H-Lys(Tfa)-OH, including its pharmacokinetics, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃F₃N₂O₃ |

| Molecular Weight | 242.196 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 258 °C |

| Boiling Point | 382.5 ± 42.0 °C |

| CAS Number | 10009-20-8 |

H-Lys(Tfa)-OH exhibits unique chemical properties due to the presence of the trifluoroacetyl group, which influences its interaction with biological targets.

The biological activity of H-Lys(Tfa)-OH can be attributed to several mechanisms:

- Protein Modification : The trifluoroacetyl group can modify proteins by acetylation, potentially altering their function and interactions within cellular pathways.

- Phagocytosis Stimulation : Analogous compounds have been shown to stimulate phagocytosis, suggesting that H-Lys(Tfa)-OH may enhance immune responses by promoting the uptake of pathogens by immune cells .

- Binding Affinity : Studies indicate that lysine derivatives can influence binding affinities in various biochemical pathways, notably in enzyme-substrate interactions .

Pharmacokinetics

The pharmacokinetic profile of H-Lys(Tfa)-OH has not been extensively characterized; however, related studies on lysine derivatives suggest that they may exhibit favorable absorption and distribution characteristics due to their solubility and stability in biological fluids .

Case Studies

- Lysine Derivatives in Cancer Therapy : Research has explored the use of lysine derivatives like H-Lys(Tfa)-OH in targeting cancer cells. In vitro studies have demonstrated that these compounds can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .

- Immunomodulatory Effects : A study involving the administration of lysine derivatives showed enhanced immune responses in animal models, indicating potential applications in vaccine development or as adjuvants .

- Nanoparticle Conjugation : H-Lys(Tfa)-OH has been utilized to modify carbon nanotubes for drug delivery systems. This modification improves the biocompatibility and targeting capabilities of nanoparticles, enhancing their therapeutic efficacy against tumors .

Propiedades

IUPAC Name |

(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZHRSVBHRVIMI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92391-37-2 | |

| Record name | L-Lysine, N6-(2,2,2-trifluoroacetyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92391-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70142926 | |

| Record name | L-Lysine, N6-(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10009-20-8 | |

| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10009-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N6-(trifluoroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, N6-(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, N6-(2,2,2- trifluoroacetyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.